{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone
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Overview
Description
{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone is a complex organic compound that features a piperazine ring, a benzothiazole moiety, and a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative .
Scientific Research Applications
{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the benzothiazole moiety can participate in electron transfer reactions. The methoxyphenyl sulfonyl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone: Unique due to its combination of piperazine, benzothiazole, and methoxyphenyl sulfonyl groups.
{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)propanone: Similar structure but with a propanone group instead of a methanone group.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H21N3O4S2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-methyl-1,3-benzothiazol-6-yl)methanone |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-21-18-8-3-15(13-19(18)28-14)20(24)22-9-11-23(12-10-22)29(25,26)17-6-4-16(27-2)5-7-17/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
YOUVRAVTZUHHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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